molecular formula C15H12N2O2 B11863327 Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate CAS No. 853334-04-0

Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate

Cat. No.: B11863327
CAS No.: 853334-04-0
M. Wt: 252.27 g/mol
InChI Key: LTMNXRRIPCACEF-UHFFFAOYSA-N
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Description

Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate is a heterocyclic compound that features both pyridine and indolizine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with an indolizine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods can enhance the yield and purity of the compound, making it more suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives. These products can be further utilized in various chemical syntheses and applications .

Mechanism of Action

The mechanism of action of Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives and pyridine-containing molecules, such as:

Uniqueness

This compound is unique due to its combination of pyridine and indolizine rings, which confer specific electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific reactivity and selectivity .

Properties

CAS No.

853334-04-0

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 5-pyridin-2-ylindolizine-1-carboxylate

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-8-10-17-13(11)6-4-7-14(17)12-5-2-3-9-16-12/h2-10H,1H3

InChI Key

LTMNXRRIPCACEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=C(N2C=C1)C3=CC=CC=N3

Origin of Product

United States

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